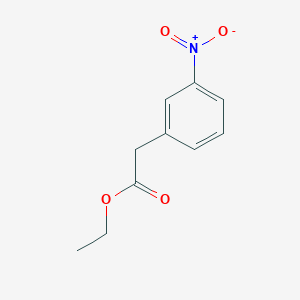

Ethyl 2-(3-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSTWFAYXHCBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566713 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14318-64-0 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-nitrophenyl)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitrophenyl)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds of medicinal interest. Its bifunctional nature, possessing both a reactive nitro group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and synthetic workflows.

Physicochemical Properties

This compound is a light yellow oil under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14318-64-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

Note: Specific values for boiling point, density, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis

A common method for the preparation of this compound is the Fischer esterification of 3-nitrophenylacetic acid.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-nitrophenylacetic acid

-

Ethanol

-

Ethyl acetate saturated with hydrogen chloride

-

Ether

-

Aqueous saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

-

Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride.

-

Heat the reaction mixture to reflux for 4 hours.

-

After reflux, cool the mixture and let it stand at room temperature for 18 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Disperse the residue in 120 ml of ether and 100 ml of aqueous saturated sodium bicarbonate solution for partitioning.

-

Separate the organic phase, dry it over magnesium sulfate, and filter.

-

Evaporate the solvent from the organic phase to yield this compound as a light yellow oil. (Reported yield: 10.3 g, 82%).

Key Reactions and Applications

This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, primarily through the reduction of its nitro group to an amine, followed by cyclization reactions.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in the synthetic utility of this compound, yielding Ethyl 2-(3-aminophenyl)acetate. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to an appropriate pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3-aminophenyl)acetate. The product can be purified further by column chromatography if necessary.

Synthesis of Benzimidazoles

Ethyl 2-(3-aminophenyl)acetate can serve as a precursor to o-phenylenediamine derivatives, which are key building blocks for benzimidazoles. However, a more direct route to substituted benzimidazoles involves the initial reduction of the nitro group, followed by cyclization with an aldehyde.

The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic pathway to benzimidazoles.

Step 1: Reduction (as described in the protocol above)

Step 2: Cyclization This is a generalized protocol as specific examples starting from Ethyl 2-(3-aminophenyl)acetate are not readily available in the literature. Reaction conditions may need optimization.

Materials:

-

Crude Ethyl 2-(3-aminophenyl)acetate (from Step 1)

-

An appropriate aldehyde (R-CHO)

-

An oxidizing agent (e.g., sodium metabisulfite, air)

-

A suitable solvent (e.g., ethanol, DMF)

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve the crude Ethyl 2-(3-aminophenyl)acetate in a suitable solvent.

-

Add the desired aldehyde (1 equivalent).

-

Add an oxidizing agent.

-

The reaction may be heated to reflux and monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

The precipitated solid (the benzimidazole derivative) is collected by filtration, washed, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Quinazolines and Quinazolinones

Ethyl 2-(3-aminophenyl)acetate derivatives can also be utilized in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds.

This diagram outlines the general transformation.

Caption: Synthetic pathway to quinazolinones.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceutical compounds. Its versatile reactivity allows for the construction of complex heterocyclic systems. The experimental protocols and workflows provided in this guide offer a foundation for its application in research and drug development. Further investigation into its physicochemical properties and the development of specific, high-yielding protocols for its conversion to diverse molecular scaffolds will continue to enhance its value to the scientific community.

References

Synthesis route for Ethyl 2-(3-nitrophenyl)acetate from 3-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis route for Ethyl 2-(3-nitrophenyl)acetate, a valuable intermediate in organic and medicinal chemistry. The primary method described is the Fischer esterification of 3-nitrophenylacetic acid with ethanol, a classic and reliable acid-catalyzed reaction. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure reproducibility and aid in laboratory synthesis.

Core Synthesis Route: Fischer Esterification

The synthesis of this compound from 3-nitrophenylacetic acid is effectively achieved through Fischer esterification. This equilibrium-controlled reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of an acid catalyst to drive the reaction toward the formation of the ester and water.

Reaction Scheme

Caption: Fischer esterification of 3-nitrophenylacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Chemical Name | 3-Nitrophenylacetic acid | [1] |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Reagent | ||

| Chemical Name | Ethanol | [1] |

| Molecular Formula | C₂H₅OH | |

| Molecular Weight | 46.07 g/mol | |

| Catalyst | ||

| Chemical Name | Hydrogen Chloride (in Ethyl Acetate) or Sulfuric Acid | [1] |

| Product | ||

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Light yellow oil | [1] |

| Yield | 82% | [1] |

| Boiling Point | 319.6 ± 17.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.538 | [2] |

| ¹H NMR Data (250 MHz, CDCl₃) | δ 1.25 (t, 3H), 3.68 (s, 2H), 4.16 (q, 2H), 7.5-7.7 (m, 3H), 8.09 (dd, 1H) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials and Equipment

-

3-Nitrophenylacetic acid

-

Ethanol (absolute)

-

Ethyl acetate saturated with hydrogen chloride (or concentrated sulfuric acid)

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of absolute ethanol.

-

Catalyst Addition: To the solution, add 20 ml of ethyl acetate saturated with hydrogen chloride. Alternatively, a catalytic amount of concentrated sulfuric acid (e.g., 1-2 ml) can be cautiously added.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours.

-

Cooling: After the reflux period, allow the mixture to cool to room temperature and let it stand for 18 hours.

-

Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Work-up:

-

Disperse the residue in 120 ml of ether and 100 ml of a saturated aqueous sodium bicarbonate solution in a separatory funnel.

-

Shake the funnel vigorously to partition the components. The sodium bicarbonate solution neutralizes any unreacted acid and the acid catalyst.

-

Separate the organic layer (ether).

-

-

Drying and Evaporation:

-

Dry the separated organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Evaporate the solvent from the filtrate to yield the final product, this compound, as a light yellow oil.

-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the ester and the aromatic ring, and the protons on the nitro-substituted phenyl ring. The provided data shows a triplet at δ 1.25 ppm (3H), a singlet at δ 3.68 ppm (2H), a quartet at δ 4.16 ppm (2H), and a multiplet between δ 7.5-7.7 ppm (3H) and a doublet of doublets at δ 8.09 ppm (1H).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum can further confirm the carbon framework of the molecule. For a similar compound, 1-(3-nitrophenyl)ethyl acetate, the aromatic carbons appear in the range of δ 121-148 ppm, the carbonyl carbon of the ester at δ 170.27 ppm, and the carbons of the ethyl group around δ 21-71 ppm.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching, typically around 1735-1750 cm⁻¹. Additionally, characteristic peaks for the C-O stretching of the ester and the N-O stretching of the nitro group should be present.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated acids are highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and sparks.

This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocols and utilizing the provided data, researchers can confidently and efficiently produce this important chemical intermediate.

References

An In-Depth Technical Guide to Ethyl 2-(3-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its application as a precursor to bioactive molecules, including a representative signaling pathway of its derivatives.

Chemical and Physical Properties

This compound is an organic compound characterized by an ethyl ester functional group and a nitro-substituted phenyl ring.[1] These features make it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 14318-64-0 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Fischer esterification of 3-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.[2] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[3][4][5]

Experimental Protocol: Fischer Esterification

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-nitrophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-nitrophenylacetic acid and a 5 to 10-fold molar excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of various heterocyclic compounds, which are scaffolds for numerous biologically active molecules.[1][2] The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form diverse ring systems.

Precursor to Bioactive Heterocycles

Research has demonstrated that derivatives of this compound, such as thiazolidinediones, exhibit promising anticancer activity.[6] These compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

Representative Signaling Pathway of a Thiazolidinedione Derivative

The following diagram illustrates a plausible signaling pathway affected by a thiazolidinedione derivative synthesized from a precursor related to this compound. This derivative has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins in cancer cell lines.[6]

Caption: Modulation of apoptotic pathways by a thiazolidinedione derivative.

Conclusion

This compound is a synthetically versatile molecule with significant applications in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of novel therapeutic agents, particularly in the area of oncology. Further exploration of the diverse heterocyclic scaffolds that can be generated from this intermediate is likely to yield new and potent drug candidates.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Ethyl 2-(2-Nitrophenyl)acetate|Research Chemical [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(3-nitrophenyl)acetate. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear data presentation, experimental protocols, and structural visualization to aid in the identification and characterization of this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide key spectral parameters, including chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), to facilitate straightforward interpretation and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl ester and the 3-nitrophenyl moieties. The aromatic region, in particular, displays a complex splitting pattern due to the electronic effects of the nitro group.

| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-a | ~1.25 | Triplet (t) | 3H | 7.1 |

| H-b | ~4.15 | Quartet (q) | 2H | 7.1 |

| H-c | ~3.75 | Singlet (s) | 2H | - |

| H-d, e, f, g | ~7.50 - 8.25 | Multiplet (m) | 4H | - |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with the carbonyl and aromatic carbons appearing significantly downfield.

| Carbon Label | Chemical Shift (δ) ppm |

| C-1 | ~14.1 |

| C-2 | ~61.5 |

| C-3 | ~41.0 |

| C-4 | ~170.0 |

| C-5 | ~136.5 |

| C-6 | ~122.0 |

| C-7 | ~148.3 |

| C-8 | ~129.8 |

| C-9 | ~124.5 |

| C-10 | ~135.0 |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.[1]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] The choice of solvent is critical to avoid interfering signals in the spectrum.[3]

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the spectrometer's probe.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[4][5]

¹H NMR Spectroscopy

-

Instrumentation: The spectrum is typically acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[6]

-

Acquisition Parameters:

-

Number of Scans: A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is set between scans to allow for the complete relaxation of the protons.

-

Pulse Width: A standard 90° pulse is used to excite the protons.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in ppm relative to the internal standard.[7]

¹³C NMR Spectroscopy

-

Instrumentation: Similar to ¹H NMR, a high-field spectrometer is used.

-

Acquisition Parameters:

-

Proton Decoupling: To simplify the spectrum and enhance signal intensity, broadband proton decoupling is employed, resulting in a spectrum where all carbon signals appear as singlets.[8]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Longer relaxation delays may be necessary for quaternary carbons.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the NMR data tables.

Caption: Chemical structure of this compound with atom labeling.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(3-nitrophenyl)acetate

This guide provides a detailed overview of the anticipated mass spectrometry analysis of Ethyl 2-(3-nitrophenyl)acetate, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific isomer in public databases, this document leverages data from its isomers, Ethyl 4-nitrophenylacetate and 3-Nitrophenyl acetate, along with fundamental principles of mass spectrometry, to predict its fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the mass spectral characteristics of this molecule.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its ester and nitroaromatic moieties. The molecular weight of this compound is 209.19 g/mol . The fragmentation pattern is predicted to involve the loss of the ethoxy group, the ethyl group, and rearrangements involving the nitro group.

Table 1: Predicted Key Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 209 | [M]⁺ | [C₁₀H₁₁NO₄]⁺ | Molecular Ion |

| 164 | [M - OCH₂CH₃]⁺ | [C₈H₆NO₂]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[1] |

| 136 | [M - COOCH₂CH₃]⁺ | [C₇H₆NO₂]⁺ | Loss of the entire ethyl acetate group. |

| 135 | [C₇H₅NO₂]⁺ | Further fragmentation of the m/z 136 ion. | |

| 108 | [C₇H₆O]⁺ | Possible rearrangement and loss of NO₂. | |

| 90 | [C₆H₄O]⁺ | Further fragmentation. | |

| 89 | [C₇H₅]⁺ | Loss of the nitro group. | |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation, a common fragment for ethyl esters.[2] |

Quantitative Data from Isomeric Compounds

To provide a quantitative context, the following tables summarize the mass spectrometry data available for the isomers Ethyl 4-nitrophenylacetate and 3-Nitrophenyl acetate. This data can serve as a valuable reference for predicting the relative abundances of fragments for this compound.

Table 2: GC-MS Data for Ethyl 4-nitrophenylacetate [3]

| m/z | Relative Abundance (%) |

| 29 | 99.99 |

| 137 | 44.44 |

| 136 | 27.19 |

| 90 | 24.15 |

| 89 | 23.94 |

Table 3: GC-MS Data for 3-Nitrophenyl acetate [4]

| m/z | Relative Abundance (%) |

| 43 | 99.99 |

| 93 | 7.71 |

| 139 | 6.84 |

| 181 | 5.32 |

| 15 | 4.92 |

Experimental Protocol

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization (EI).

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane.

2. GC-MS Instrumentation:

-

System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

3. Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector Temperature: 250°C.[1]

-

Injection Mode: Splitless or a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase at 25°C/min to 300°C.

-

Final hold: 5 minutes at 300°C.

-

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230°C.[1]

-

Quadrupole Temperature: 150°C.[1]

-

Mass Range: m/z 40-450.

-

Scan Rate: 2 scans/second.

Visualizations

Experimental Workflow Diagram

References

Physical properties like boiling point and density of Ethyl 2-(3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ethyl 2-(3-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. This document outlines its boiling point and density, and provides detailed experimental protocols for their determination.

Core Physical Properties

The known physical properties of this compound (CAS No: 14318-64-0) are summarized below. These values are crucial for handling, processing, and theoretical modeling of the compound.

| Property | Value |

| Boiling Point | 319.6 ± 17.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory procedures for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to the thermometer.

-

The entire assembly is then immersed in the Thiele tube filled with a high-boiling point oil, ensuring the sample is level with the thermometer bulb.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, more simply, a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A specific volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound.

Caption: General experimental workflow for determining the boiling point and density of a liquid chemical compound.

References

An In-depth Technical Guide to Ethyl 2-(3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable synthetic intermediate in organic and medicinal chemistry.[1] Characterized by an ester functional group and a meta-substituted nitro group on the phenyl ring, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its significance lies in the reactivity of its functional groups; the nitro group can be readily reduced to an aniline, providing a precursor for various nitrogen-containing heterocycles, while the ester group can be hydrolyzed or otherwise transformed.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, spectral data, and its applications in synthetic chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in experimental settings, providing information on its composition and physical state.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14318-64-0 | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | |

| Appearance | Light yellow oil | [2] |

| InChI | InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | [1] |

| InChI Key | GVSTWFAYXHCBTH-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of 3-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.[2][3] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, or the water byproduct is removed.[4]

Synthesis Workflow

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory synthesis procedure.[2]

Materials:

-

3-Nitrophenylacetic acid (10 g, 60 mmol)

-

Ethanol (120 ml)

-

Ethyl acetate solution saturated with hydrogen chloride (20 ml)

-

Diethyl ether (120 ml)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 ml)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

-

Acid Catalysis: Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Cooling: After the reflux period, cool the reaction mixture and let it stand at room temperature for 18 hours.

-

Solvent Removal: Remove the solvent by evaporation under reduced pressure.

-

Extraction and Washing: Disperse the resulting residue in 120 ml of diethyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and partition the layers.

-

Isolation: Separate the organic phase.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Final Purification: Filter the drying agent and evaporate the solvent to yield the final product, this compound, as a light yellow oil. The reported yield for this procedure is 10.3 g (82%).[2]

Spectral Data

Spectroscopic data is critical for the structural confirmation of the synthesized compound.

| Data Type | Description | Reference |

| ¹H NMR (250 MHz, CDCl₃) | δ 1.25 (t, 3H), δ 3.68 (s, 2H), δ 4.6 (q, 2H), δ 6.5-6.7 (m, 3H), δ 7.09 (dd, 1H) | [2] |

Applications in Research and Drug Development

This compound is a key intermediate due to its dual reactivity. The nitro and ester groups serve as handles for extensive functionalization, making it a valuable precursor for compound libraries in drug discovery.[1]

-

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (aniline). This is a foundational step for creating various nitrogen-containing heterocycles like benzimidazoles and quinazolines, which are common scaffolds in pharmaceuticals.[1]

-

Modification of the Ester Group: The ester can be easily hydrolyzed back to the carboxylic acid, 2-(3-nitrophenyl)acetic acid, or reduced to an alcohol. This flexibility allows for the introduction of other functional groups or for coupling reactions, such as amide bond formation.[1]

-

Precursor for Biologically Active Molecules: The derivatives of nitrophenylacetic acids are instrumental in the synthesis of complex, biologically active molecules. For instance, related ortho-substituted isomers are used to create quindoline derivatives, which have been investigated as potential anticancer agents and enzyme inhibitors.[5]

Key Chemical Transformations for Drug Discovery

Caption: Reactivity pathways of this compound in synthesis.

Conclusion

This compound is a strategically important molecule in synthetic organic chemistry. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its nitro and ester functionalities make it an ideal starting material for creating diverse and complex molecular architectures. For researchers in drug development, this compound provides a reliable and versatile platform for accessing novel nitrogen-containing heterocyclic compounds, which remain a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to the Key Chemical Features of Ethyl 2-(3-nitrophenyl)acetate

Abstract: This document provides a comprehensive technical overview of Ethyl 2-(3-nitrophenyl)acetate, a significant intermediate in organic and medicinal chemistry. It details the compound's core chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines a standard synthesis protocol, explores the key reactive sites of the molecule—the ester moiety, the nitro group, and the active methylene bridge—and discusses its versatile applications in the synthesis of complex pharmaceutical targets and heterocyclic scaffolds. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting data in a structured format with detailed experimental methodologies and logical diagrams to illustrate key concepts.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with a nitro group at the meta-position and an ethyl acetate group. This unique arrangement of functional groups, particularly the electron-withdrawing nitro substituent and the reactive ester functionality, makes it a valuable building block in synthetic chemistry.[1]

Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14318-64-0[1][2] |

| Molecular Formula | C₁₀H₁₁NO₄[1][3] |

| Molecular Weight | 209.20 g/mol [1][3] |

| InChI Key | GVSTWFAYXHCBTH-UHFFFAOYSA-N[1] |

Physicochemical Data

The known physical properties of the compound are presented here.

| Property | Value |

| Appearance | Light yellow oil[2] |

Spectroscopic Profile

The spectroscopic data are crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | (250 MHz, CDCl₃) δ (ppm): 1.25 (t, 3H, -CH₃), 3.68 (s, 2H, -CH₂-Ph), 4.16 (q, 2H, -O-CH₂-), 7.5-7.7 (m, 3H, Ar-H), 8.09 (dd, 1H, Ar-H). Note: Aromatic proton shifts are interpreted based on typical values, correcting for apparent typographical errors in the source material.[2] |

| Mass Spectrometry | The related isomer, 1-(3-nitrophenyl)ethyl acetate, shows a molecular ion peak [M]⁺ at m/z 209, corresponding to its calculated molecular weight.[4] |

Chemical Synthesis

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid.

Primary Synthetic Route: Fischer Esterification

This process involves the acid-catalyzed reaction between 3-nitrophenylacetic acid and ethanol to yield the target ester and water. The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms.

Caption: Fischer esterification synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[2]

Materials:

-

3-nitrophenylacetic acid (10 g, ~55.2 mmol)

-

Ethanol (120 ml)

-

Ethyl acetate saturated with hydrogen chloride (20 ml)

-

Diethyl ether (120 ml)

-

Saturated aqueous sodium bicarbonate solution (100 ml)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: 3-nitrophenylacetic acid is dissolved in ethanol within a suitable reaction vessel. The solution of ethyl acetate saturated with hydrogen chloride is then added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Cooling and Equilibration: After reflux, the mixture is cooled and allowed to stand at room temperature for approximately 18 hours.

-

Solvent Removal: The solvent is removed from the reaction mixture by rotary evaporation.

-

Workup and Extraction: The resulting residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated.

-

Drying and Isolation: The separated organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound, as a light yellow oil.[2]

Key Chemical Reactivity

The chemical behavior of this compound is governed by its three principal functional regions: the ester group, the aromatic nitro group, and the α-carbon (methylene bridge).

Caption: Key reactive sites on the this compound molecule.

Reactions of the Ester Group

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(3-nitrophenyl)acetic acid and ethanol.[1][5] This reaction is fundamental for unmasking the carboxylic acid functionality for further derivatization.

-

Aminolysis: Reaction with primary or secondary amines results in the formation of the corresponding amides. This is a common strategy for introducing new functionalities and building more complex molecular scaffolds.[6]

Reactions of the Nitro Group

-

Reduction to Aniline: The nitro group is a crucial functional handle, primarily through its reduction to an aniline (amino group).[1] This transformation is a gateway to a vast array of subsequent reactions, including diazotization, amide bond formation, and, most notably, the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinazolines, which are prevalent in medicinal chemistry.[1]

Reactions of the α-Carbon

The methylene (-CH₂-) protons adjacent to both the phenyl ring and the carbonyl group are acidic. They can be removed by a suitable base to form a carbanion or enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a highly versatile intermediate for constructing more elaborate molecules.[1] Its primary value lies in its role as a precursor to key pharmacophores.

The reduction of the nitro group to an amine is a pivotal step, providing an entry point to a wide range of biologically active heterocyclic systems. The resulting ethyl 2-(3-aminophenyl)acetate is a direct precursor for building fused ring systems that are core components of many therapeutic agents. The strategic placement of the nitro group allows for its conversion into other functionalities late in a synthetic sequence, adding to the compound's utility in combinatorial chemistry and the generation of compound libraries for drug screening.[1]

Caption: Synthetic utility pathway from this compound.

Conclusion

This compound is a cornerstone intermediate whose chemical features are defined by the interplay of its ester, nitro, and activated methylene functionalities. Its straightforward synthesis and the strategic reactivity of its functional groups provide chemists with a reliable and versatile platform for the construction of complex molecular architectures. For researchers in drug development, a thorough understanding of this compound's properties and reactivity is essential for designing efficient synthetic routes to novel therapeutic agents.

References

Commercial Sourcing and Applications of Ethyl 2-(3-nitrophenyl)acetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Ethyl 2-(3-nitrophenyl)acetate is a valuable building block in the synthesis of a wide range of organic molecules. Its utility stems from the presence of both an ester functional group and a nitroaromatic moiety, which can be selectively transformed to introduce diverse functionalities. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and protocols for its use in research applications.

Commercial Availability and Physical Properties

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of key quantitative data from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Sigma-Aldrich | 14318-64-0 | C₁₀H₁₁NO₄ | 209.20 | - | - |

| CymitQuimica | 14318-64-0 | C₁₀H₁₁NO₄ | 209.20 | Min. 95% | - |

| Synthonix Corporation | 14318-64-0 | C₁₀H₁₁NO₄ | 209.20 | 97% | Solid |

| ChemShuttle | 31912-02-4 | C₁₀H₁₁NO₄ | 209.201 | 95% | - |

| BLD Pharm | 31912-02-4 | C₁₀H₁₁NO₄ | 209.20 | - | - |

| Tenova Pharma | 1376709-86-2 (deuterated) | C₁₀H₉D₂NO₄ | 211.21 | ≥ 95% (HPLC) | - |

Note: Purity and physical form information may not be available for all suppliers and can vary by batch. Researchers should always consult the supplier's certificate of analysis for the most accurate data.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a common subsequent transformation of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic method.[1]

Materials:

-

3-nitrophenylacetic acid

-

Ethanol

-

Ethyl acetate saturated with hydrogen chloride

-

Ether

-

Aqueous saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.

-

Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture and let it stand at room temperature for 18 hours.

-

Remove the solvent by evaporation.

-

Disperse the residue in 120 ml of ether and 100 ml of an aqueous saturated sodium bicarbonate solution for partitioning.

-

Separate the organic phase, dry it over magnesium sulfate, and filter.

-

Evaporate the solvent to yield this compound as a light yellow oil.[1]

Characterization:

-

¹H NMR (250 MHz, CDCl₃): δ 1.25 (t, 3H), δ 3.68 (s, 2H), δ 4.16 (q, 2H), δ 7.5-7.7 (m, 2H), δ 8.1-8.2 (m, 2H). The provided data from one source was δ6.5-δ6.7 (m, 3H), δ7.09 (dd, 1H) which may be for a different but related compound.[1] It is crucial to independently verify the structure via analytical methods.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of many bioactive molecules.

Materials:

-

This compound

-

Ethanol

-

Zinc dust

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add zinc dust (5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid while maintaining the temperature at 0°C.

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture to remove any remaining zinc.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(3-aminophenyl)acetate.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential applications of this compound in a research setting.

References

An In-depth Technical Guide to the Initial Discovery and Literature Review of Ethyl 2-(3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-nitrophenyl)acetate is a valuable synthetic intermediate, playing a crucial role in the development of a diverse range of heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its discovery, synthesis, and application in medicinal chemistry. A detailed literature review covers the primary synthetic routes, including the widely used Fischer esterification, and explores the compound's utility as a precursor to important pharmacophores such as quinolines and benzodiazepines. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes synthetic and potential signaling pathways to serve as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₁₀H₁₁NO₄, is a nitroaromatic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive ester group and a nitro-substituted phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for the construction of various nitrogen-containing heterocycles. This guide delves into the historical context of its synthesis, detailed experimental procedures, and its application in the synthesis of biologically active molecules.

Initial Discovery and Historical Synthesis

While the precise first synthesis of this compound is not readily found in widely available historical literature, its synthesis is a straightforward application of the Fischer esterification reaction, first described by Emil Fischer and Arthur Speier in 1895. The necessary precursor, 3-nitrophenylacetic acid, has been known since at least the early 20th century, with early synthetic methods involving the hydrolysis of 3-nitrobenzyl cyanide. Given the establishment of Fischer esterification as a fundamental organic transformation, it is highly probable that this compound was first prepared by the acid-catalyzed reaction of 3-nitrophenylacetic acid with ethanol in the early 20th century.

Synthetic Methodologies

The most common and practical method for the preparation of this compound is the Fischer esterification of 3-nitrophenylacetic acid.

Fischer Esterification of 3-Nitrophenylacetic Acid

This method involves the reaction of 3-nitrophenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride. The reaction is reversible and is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Reaction Scheme:

Caption: Fischer Esterification of 3-Nitrophenylacetic Acid.

Experimental Protocol:

A detailed protocol for this synthesis is provided below, based on established laboratory procedures.[1]

-

Materials:

-

3-Nitrophenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or dry HCl gas)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve 3-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, a solution of dry hydrogen chloride in ethyl acetate can be used.

-

Heat the reaction mixture to reflux for several hours (typically 4 hours).

-

After cooling to room temperature, remove the excess ethanol by rotary evaporation.

-

The residue is then partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound as a light-yellow oil.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitrophenylacetic acid (10 g, 60 mmol) | [1] |

| Reagents | Ethanol (120 ml), Ethyl acetate saturated with HCl (20 ml) | [1] |

| Reaction Time | 4 hours at reflux, then 18 hours at room temperature | [1] |

| Product | Ethyl 3-nitrophenylacetate (10.3 g) | [1] |

| Yield | 82% | [1] |

| Appearance | Light yellow oil | [1] |

Characterization Data:

-

¹H NMR (250 MHz, CDCl₃): δ 1.25 (t, 3H), 3.68 (s, 2H), 4.16 (q, 2H), 7.50 (t, 1H), 7.65 (d, 1H), 8.12 (d, 1H), 8.20 (s, 1H). Note: The spectral data from the initial search result appears to be a simplified interpretation. The provided data here is a more standard representation for this compound.

Utility in the Synthesis of Biologically Active Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic compounds, primarily through the reduction of the nitro group to an amine, followed by cyclization reactions.

Synthesis of Quinolines

The reduction of the nitro group in this compound to an amino group, followed by intramolecular cyclization, is a common strategy for the synthesis of quinoline derivatives. These quinoline scaffolds are present in a wide range of biologically active compounds with activities including anti-inflammatory and analgesic properties.

Caption: General workflow for the synthesis of quinolines.

Synthesis of Benzodiazepines

Similarly, this compound can serve as a precursor for the synthesis of benzodiazepine derivatives. The amino group, obtained after nitro reduction, can react with various carbonyl compounds or their equivalents to form the seven-membered diazepine ring. Benzodiazepines are a well-known class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Caption: General workflow for benzodiazepine synthesis.

Potential Signaling Pathway Involvement of Derivatives

While there is no direct evidence of this compound itself modulating specific signaling pathways, the biological activities of its derivatives, such as certain quinolines and benzodiazepines, suggest indirect connections to major cellular signaling cascades.

Inferred Anti-Inflammatory and Analgesic Pathways

Many synthetic quinoline derivatives exhibit anti-inflammatory and analgesic effects. These activities are often associated with the modulation of key inflammatory pathways. For instance, inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central regulators of inflammation. It is plausible that quinoline derivatives synthesized from this compound could exert their effects by modulating one or more of these pathways.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(3-nitrophenyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-nitrophenyl)acetate, a versatile building block in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to aid in research and development.

Introduction

This compound is a valuable intermediate in organic synthesis due to the presence of three key functional groups: an ester, an active methylene group, and a nitroaromatic ring. The electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons, making it a suitable component for various condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways for the synthesis of a diverse range of nitrogen-containing heterocycles. The ester functionality provides a handle for hydrolysis, amidation, or reduction.

Key Applications and Synthetic Pathways

This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, including dihydropyrimidinones, benzodiazepines, and quinoxalinones.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This compound can serve as the β-dicarbonyl component in this reaction.

Reaction Scheme:

Caption: Biginelli reaction workflow.

Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from the classical Biginelli reaction procedure.

Materials:

-

This compound

-

Benzaldehyde

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

-

Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Benzaldehyde | Urea | HCl | Ethanol | 4-6 | 75-85 | Adapted Protocol |

| Ethyl acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | 1-2 | 58 | [1] |

Reduction of the Nitro Group and Subsequent Heterocycle Formation

A key transformation of this compound is the reduction of the nitro group to an amine, yielding Ethyl 2-(3-aminophenyl)acetate. This amino derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems.

Workflow for Reduction and Subsequent Synthesis:

Caption: Synthesis of heterocycles from Ethyl 2-(3-aminophenyl)acetate.

Experimental Protocol: Reduction of this compound

This protocol outlines the catalytic hydrogenation of the nitro group.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite® for filtration

-

Standard hydrogenation glassware

Procedure:

-

Dissolve this compound (10 mmol) in ethanol (50 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3-aminophenyl)acetate. The product is often used in the next step without further purification.

Quantitative Data for Nitro Group Reduction:

| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | Reference |

| This compound | 10% Pd/C | Ethanol | 1 atm (balloon) | 2-4 | >95 | General Protocol |

| Nitroaromatics | Ru–Pd/C3N4-air | THF | 3 MPa | 3 | 96.8 (selectivity) | [2] |

Synthesis of Quinoxalinone Derivatives

Ethyl 2-(3-aminophenyl)acetate can be condensed with α-ketoesters to form quinoxalinone derivatives. Quinoxalinones are important scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. A common route to access the quinoxalinone template employs o-phenylenediamine derivatives and glyoxylic acids or glyoxylates.[3]

Experimental Protocol: Synthesis of 3-((ethoxycarbonyl)methyl)quinoxalin-2(1H)-one

This protocol describes the condensation of Ethyl 2-(3-aminophenyl)acetate with diethyl oxalate.

Materials:

-

Ethyl 2-(3-aminophenyl)acetate

-

Diethyl oxalate

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-(3-aminophenyl)acetate (10 mmol) and diethyl oxalate (12 mmol) in ethanol (40 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) if necessary.

Quantitative Data for Quinoxalinone Synthesis:

| Amine | α-Ketoester | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl 2-(3-aminophenyl)acetate | Diethyl oxalate | Ethanol | 6-8 | 70-80 | Adapted Protocol |

| o-phenylenediamine | Ethyl glyoxalate | Trifluoroethanol | - | - | [3] |

Summary of Applications

This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds. Its utility stems from the reactivity of its ester, active methylene, and nitro functionalities. The protocols provided herein offer a foundation for the exploration and development of novel synthetic methodologies and the creation of new chemical entities for drug discovery and development. The ability to construct complex molecular architectures from this relatively simple starting material highlights its importance in modern organic synthesis.

References

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl 2-(3-nitrophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-nitrophenyl)acetate is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structure, featuring an ester group and a meta-substituted nitro-aromatic ring, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with demonstrated biological activity. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer applications.

Application Notes

This compound serves as a crucial starting material for the synthesis of complex molecules, primarily through two key synthetic pathways that leverage its reactive functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or used in cyclization reactions, while the nitro group can be reduced to an amine, enabling a wide array of subsequent chemical transformations.

Two prominent classes of bioactive molecules synthesized from this precursor are 5,6,7,8-tetrahydroisoquinolines and dihydropyrimidinones (DHPMs) .

Synthesis of Bioactive 5,6,7,8-Tetrahydroisoquinolines

The 5,6,7,8-tetrahydroisoquinoline core is a structural motif found in numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and fungicidal properties. This compound is a key building block for introducing the 3-nitrophenyl moiety into this scaffold, which has been shown to be important for the biological activity of the final compounds.

A notable application is in the synthesis of substituted tetrahydroisoquinoline-3(2H)-thiones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The synthetic strategy typically involves the conversion of this compound into a more complex intermediate, such as a substituted cyclohexanone, which then undergoes cyclocondensation to form the tetrahydroisoquinoline ring system.

Synthesis of Dihydropyrimidinone (DHPM) Analogs as Kinase Inhibitors

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds well-known for their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] The Biginelli reaction, a one-pot multicomponent reaction, is the most common method for their synthesis. This compound can be readily converted to 3-nitrobenzaldehyde, a key component in the Biginelli reaction for synthesizing DHPMs with a 3-nitrophenyl substituent.

Recent studies have highlighted the potential of DHPMs as potent anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer progression, such as the mitotic kinesin Eg5 and receptor tyrosine kinases like EGFR and VEGFR-2. The presence and position of the nitro group on the phenyl ring can significantly influence the biological activity of these compounds.

Data Presentation

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | PACA2 (Pancreatic) | >100 | [2] |

| 5d | 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamide | PACA2 (Pancreatic) | 5.6 | [2] |

| 5e | 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(4-methoxyphenyl)acetamide | PACA2 (Pancreatic) | 2.5 | [2] |

| 6b | 1-amino-N-(4-chlorophenyl)-7,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | PACA2 (Pancreatic) | 1.8 | [2] |

| 2a | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | A549 (Lung) | >100 | [2] |

| 5d | 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamide | A549 (Lung) | 12.3 | [2] |

| 5e | 2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(4-methoxyphenyl)acetamide | A549 (Lung) | 6.2 | [2] |

| 6b | 1-amino-N-(4-chlorophenyl)-7,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung) | 4.5 | [2] |

Table 2: Anticancer Activity of 3-Nitrophenyl Dihydropyrimidinone Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 6g | 3-NO2-Ph | C6H5 | MCF-7 (Breast) | 6.67±0.39 | [3] |

| 6g | 3-NO2-Ph | C6H5 | HeLa (Cervical) | 4.49±0.32 | [3] |

| 6g | 3-NO2-Ph | C6H5 | DU-145 (Prostate) | 10.38±0.42 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)

This protocol is adapted from the synthesis of compound 2a as described in the literature.[2][4] The initial precursor, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, can be synthesized from this compound through a series of established organic reactions.

Materials:

-

2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a)

-

Cyanothioacetamide

-

Piperidine

-

Ethanol

-

Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) (10 mmol), cyanothioacetamide (10 mmol), and piperidine (0.8 mL, 10 mmol) in ethanol (100 mL) is refluxed for 2 hours.[4]

-

The yellow crystals that form in the hot solution are collected by filtration.

-

The collected solid is washed with methanol and dried in air to yield compound 2a .

-

The purity of the product is typically high and may not require further purification.

Expected Yield: 96%[2]

Characterization Data for Compound 2a: [2]

-

Appearance: Yellow crystals

-

Melting Point: 279–280 °C

-

IR (cm⁻¹): 3429 (O–H), 3235 (N–H), 3139 (C–H, sp²), 2971 (C–H, sp³), 2221 (C≡N), 1710 (C=O)

-

¹H NMR (DMSO-d₆, δ ppm): 13.68 (s, 1H, NH), 7.95–8.05 (m, 2H, ArH), 7.51–7.58 (m, 2H, ArH), 5.05 (s, 1H, OH), 4.61–4.63 (d, J = 10 Hz, 1H, C⁸H), 3.23–3.26 (d, J = 15 Hz, 1H, C⁵H), 2.88–2.90 (d, J = 10 Hz, 1H, C⁷H), 2.83–2.87 (d, J = 20 Hz, 1H, C⁵H), 2.12 (s, 3H, COCH₃), 1.86 (s, 3H, CH₃), 1.23 (s, 3H, CH₃)

Protocol 2: Synthesis of a 3-Nitrophenyl Dihydropyrimidinone via Biginelli Reaction

This protocol describes a general procedure for the synthesis of dihydropyrimidinones using 3-nitrobenzaldehyde, which can be obtained from this compound.

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Mandatory Visualizations

References

Application Notes & Protocols: Ethyl 2-(3-nitrophenyl)acetate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitrophenyl)acetate is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds. The presence of three key functional groups—the nitro group, the activated methylene group, and the ester—allows for a diverse range of chemical transformations. The strategic positioning of the nitro group in the meta position offers a unique entry point for the synthesis of specific isomers of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of quinoline and benzodiazepine derivatives, highlighting the utility of this building block in medicinal chemistry and drug discovery. The primary synthetic strategy involves the initial reduction of the nitro group to form the key intermediate, ethyl 2-(3-aminophenyl)acetate, which then serves as the direct precursor for subsequent cyclization reactions.

Core Synthetic Pathway Overview

The general workflow for utilizing this compound involves a two-stage process. The first stage is the reduction of the nitro moiety to an amine, a crucial step that activates the aromatic ring for cyclization. The second stage involves the reaction of the resulting aminophenyl intermediate with appropriate reagents to construct the desired heterocyclic ring system.

Caption: General workflow for heterocycle synthesis.

Application 1: Synthesis of Quinolone Derivatives

The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals, known for its broad spectrum of biological activities, including antibacterial and anticancer properties. The Combes quinoline synthesis provides a direct method for preparing substituted quinolines by reacting anilines with β-diketones under acidic conditions.[1] Ethyl 2-(3-aminophenyl)acetate, derived from the title compound, serves as a suitable aniline precursor for this reaction.

Reaction Pathway: Combes Quinoline Synthesis

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline ring system.

Caption: Combes quinoline synthesis pathway.

Quantitative Data

The following table summarizes representative data for the synthesis of quinolone derivatives using aniline precursors and β-dicarbonyl compounds.

| Entry | Aniline Precursor | β-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 1 | 2-(4-aminophenyl)-2H,1,2,3-triazole | Acetylacetone | 2,4-Dimethyl-6-(2H-1,2,3-triazol-2-yl)quinoline | Good | [2] |

| 2 | 2-(4-aminophenyl)-2H,1,2,3-triazole | Ethyl acetoacetate | 2-Methyl-4-hydroxy-6-(2H-1,2,3-triazol-2-yl)quinoline | Good | [2] |

| 3 | Aniline | Acetylacetone | 2,4-Dimethylquinoline | High | [3] |

| 4 | Substituted Anilines | β-Keto esters | Substituted 4-quinolones | Good | [4] |

Experimental Protocols

Protocol 1.1: Reduction of this compound